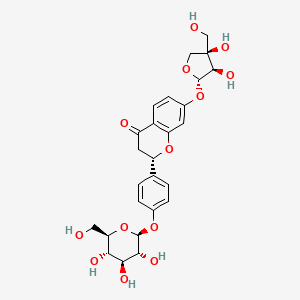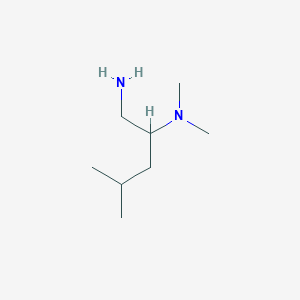
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide, also known as MPTP, is a chemical compound that has been widely studied in scientific research due to its unique properties. The compound was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action and potential applications in the field of biochemistry and physiology.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide involves the reaction of 4-methylthiazol-2-amine with 4-bromo-1-butanol to form N-(4-methylthiazol-2-yl)-4-hydroxybutanamide, which is then reacted with 1H-pyrrole-1-carboxylic acid to form the final product.
Starting Materials
4-methylthiazol-2-amine, 4-bromo-1-butanol, 1H-pyrrole-1-carboxylic acid, DMF (N,N-dimethylformamide), DIPEA (N,N-diisopropylethylamine), DCM (dichloromethane), NaHCO3 (sodium bicarbonate), NaCl (sodium chloride), Na2SO4 (sodium sulfate), EtOAc (ethyl acetate), H2O (water)
Reaction
Step 1: Synthesis of N-(4-methylthiazol-2-yl)-4-hydroxybutanamide, 4-methylthiazol-2-amine is dissolved in DMF and cooled to 0°C. To this, DIPEA is added followed by 4-bromo-1-butanol. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated and the residue is dissolved in DCM. The organic layer is washed with NaHCO3 solution, dried over Na2SO4, and evaporated to obtain N-(4-methylthiazol-2-yl)-4-hydroxybutanamide., Step 2: Synthesis of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide, N-(4-methylthiazol-2-yl)-4-hydroxybutanamide is dissolved in DCM and cooled to 0°C. To this, 1H-pyrrole-1-carboxylic acid and DIPEA are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated and the residue is dissolved in EtOAc. The organic layer is washed with NaCl solution, dried over Na2SO4, and evaporated to obtain N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide.
Wirkmechanismus
The mechanism of action of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is complex and not yet fully understood. It is known to be metabolized by monoamine oxidase-B (MAO-B) to produce MPP+, a neurotoxin that selectively damages dopaminergic neurons in the brain. This leads to a depletion of dopamine levels, which is a hallmark of Parkinson's disease.
Biochemische Und Physiologische Effekte
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has been shown to have a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the brain, the depletion of dopamine levels, and the induction of Parkinson's disease-like symptoms. It has also been shown to have effects on other neurotransmitter systems, including the noradrenergic and serotonergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide in lab experiments is its ability to selectively damage dopaminergic neurons in the brain, which makes it a useful tool for studying Parkinson's disease. However, there are also several limitations to its use, including the fact that it is highly toxic and can be difficult to handle safely. Additionally, the effects of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide on the nervous system are complex and not yet fully understood, which can make it challenging to interpret study results.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide. One area of interest is the development of new treatments for Parkinson's disease based on a better understanding of the mechanism of action of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide. Additionally, there is ongoing research into the use of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research into the safety and handling of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide in laboratory settings to ensure that it can be used safely and effectively in future studies.
Wissenschaftliche Forschungsanwendungen
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has been used extensively in scientific research to investigate its potential applications in various fields. One of the most significant areas of research has been the study of its effects on the nervous system. N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is known to cause Parkinson's disease-like symptoms in humans and has been used as a model for studying the disease in animal models.
Eigenschaften
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-10-9-17-12(13-10)14-11(16)5-4-8-15-6-2-3-7-15/h2-3,6-7,9H,4-5,8H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINZMNBMZSMEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2853543.png)

![3-[(4-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2853545.png)
![(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2853547.png)

![4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2853552.png)


![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/no-structure.png)
![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)
![7-Chloro-5-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2853559.png)
![N-(2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853561.png)